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Core Fragment for Fsp3-Rich Drug Discovery

Executive Summary

1-Cyclopropyl-3-(hydroxymethyl)azetidine (CAS: 2306274-92-8) is a high-value saturated
heterocyclic fragment used in modern drug discovery. With a molecular weight of 127.19 g/mol
, it serves as a critical building block for introducing metabolic stability and conformational
rigidity into lead compounds. Unlike flexible alkyl chains, the strained azetidine ring coupled
with the cyclopropyl group offers a unique vector for substituent display, often improving
solubility and reducing lipophilicity (LogD) in fragment-based drug design (FBDD).

Physicochemical Specifications

The precise molecular weight and physicochemical constants are foundational for calculating
ligand efficiency (LE) and lipophilic ligand efficiency (LLE).
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Property Value Technical Note
Molecular Weight 127.19 g/mol Monoisotopic Mass: 127.0997
Molecular Formula C7HisNO

CAS Number 2306274-92-8 Alternate ID: BD02787518
N ) ] High BP due to H-bonding (OH
Boiling Point ~215 °C (Predicted)
group)
Basicity is modulated by ring
pKa (Conjugate Acid) ~9.2 strain (s-character increase in
lone pair)
Low lipophilicity aids in
cLogP 0.2-05 .p P Y
lowering overall drug LogD
Favorable for CNS penetration
TPSA 32.26 Az

(BBB permeability)

Synthetic Methodology

The synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine is non-trivial due to the difficulty of

installing a cyclopropyl group on a secondary amine. Standard alkylation with cyclopropyl

halides is kinetically disfavored and prone to ring-opening.

The industry-standard protocol utilizes a Modified Reductive Amination using a cyclopropanone

equivalent.

Protocol: Reductive Cyclopropylation

Reaction Overview: Direct reaction of Azetidine-3-methanol with [(1-

ethoxycyclopropyl)oxy]trimethylsilane (a stable precursor to cyclopropanone) in the presence of

a hydride source.

Reagents:

e Substrate: Azetidine-3-methanol hydrochloride (1.0 eq)
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Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)
Reductant: Sodium Cyanoborohydride (NaBH3CN) (2.0 eq)
Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

Conditions: Reflux (65°C) for 4-12 hours.

Step-by-Step Workflow:

Liberation: Dissolve azetidine-3-methanol HCIl in MeOH. Add TEA (1.0 eq) if starting with salt
to liberate the free amine.

Imine Formation: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane and AcOH. The silane
hydrolyzes in situ to generate cyclopropanone, which rapidly condenses with the azetidine to
form the iminium ion.

Reduction: Add NaBHsCN portion-wise. The iminium species is selectively reduced to the N-
cyclopropyl amine.

Quench & Workup: Quench with 1N NaOH (to decompose boron complexes). Extract with
DCM.[1]

Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the in situ generation of cyclopropanone and the subsequent

trap-and-reduce mechanism.
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Caption: Mechanistic pathway for the reductive amination of azetidine-3-methanol using a
cyclopropanone equivalent.

Analytical Characterization & Quality Control

Verification of the molecular weight (127.19 g/mol ) and structural integrity is critical, as the
cyclopropyl ring can open under harsh acidic conditions.

Mass Spectrometry (LC-MS)

e Method: ESI+ (Electrospray lonization).[2]
o Expected Signal:
o [M+H]*: 128.19 Da.

o Fragment Pattern: Loss of cyclopropyl group or ring opening may show fragments at M-
41.

e Protocol Note: Use a basic mobile phase (Ammonium Bicarbonate, pH 10) for better
retention of polar amines on C18 columns.

Nuclear Magnetic Resonance (*H NMR)

The cyclopropyl group provides a distinct diagnostic signature upfield.
e Solvent: CDCIs or DMSO-de.

o Key Signals:

[¢]

Cyclopropyl CHz: Multiplets at & 0.30 — 0.50 ppm (4H).

[e]

Cyclopropyl CH: Multiplet at & 1.8 — 2.0 ppm (1H).

[e]

Azetidine Ring: Multiplets at 6 3.0 — 3.5 ppm (4H).

o

Hydroxymethyl: Doublet at & 3.6 ppm (2H).

Medicinal Chemistry Applications
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This fragment is a "privileged structure" in drug design, offering specific advantages over linear
alkyl chains.

Metabolic Stability

The cyclopropyl group is often used to block N-dealkylation.

e Mechanism: The C-H bonds of the cyclopropyl ring have high bond dissociation energy
(approx. 106 kcal/mol) compared to isopropyl methine C-H bonds (95 kcal/mol). This makes
the cyclopropyl group resistant to Cytochrome P450 (CYP450) oxidation.

o Result: Extended half-life (t1/2) and improved bioavailability.

Structural Vector Analysis

The azetidine ring is puckered (butterfly conformation). Substituting the N-position with a
cyclopropyl group creates a rigid vector that directs the C3-hydroxymethyl group into specific
binding pockets, often distinct from pyrrolidine or piperidine analogs.

Fragment Evolution Decision Tree

The following workflow demonstrates how a medicinal chemist uses this fragment to optimize a
lead compound.
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Caption: SAR decision tree highlighting the strategic advantage of N-cyclopropyl substitution
for metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13488941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

